N-{[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}-L-isoleucine
Description
(2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID is a complex organic compound that features a thiazole ring, a fluorophenyl group, and a methylpentanoic acid moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Properties
Molecular Formula |
C17H19FN2O3S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
(2S,3R)-2-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H19FN2O3S/c1-4-9(2)13(17(22)23)20-15(21)14-10(3)19-16(24-14)11-7-5-6-8-12(11)18/h5-9,13H,4H2,1-3H3,(H,20,21)(H,22,23)/t9-,13+/m1/s1 |
InChI Key |
MRJPMPJLRLBFNM-RNCFNFMXSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)O)NC(=O)C1=C(N=C(S1)C2=CC=CC=C2F)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=C(N=C(S1)C2=CC=CC=C2F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID typically involves multi-step organic synthesis. Key steps may include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction.
Coupling Reactions: The thiazole and fluorophenyl intermediates are coupled using peptide coupling reagents to form the desired amide bond.
Final Functionalization: The methylpentanoic acid moiety is introduced in the final steps, often through esterification followed by hydrolysis.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the methyl groups.
Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, the compound might find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID would depend on its specific biological target. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Gene Expression: Affecting transcription factors or epigenetic markers.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-({[2-(2-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID
- (2S,3R)-2-({[2-(2-BROMOPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID
Uniqueness
The presence of the fluorophenyl group in (2S,3R)-2-({[2-(2-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]CARBONYL}AMINO)-3-METHYLPENTANOIC ACID may confer unique properties, such as increased metabolic stability or altered biological activity, compared to its chloro- or bromo- analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
